molecular formula C17H18N4O4 B11055304 Ethyl 7-amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11055304
M. Wt: 342.35 g/mol
InChI Key: GMGZKYZYQDXVEQ-UHFFFAOYSA-N
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Description

Ethyl 7-amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the pyrazolo[1,5-a]pyrimidine core structure makes this compound a promising candidate for drug development and other scientific research applications.

Chemical Reactions Analysis

Ethyl 7-amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Ethyl 7-amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18N4O4

Molecular Weight

342.35 g/mol

IUPAC Name

ethyl 7-amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H18N4O4/c1-4-25-17(22)12-8-19-16-11(9-20-21(16)15(12)18)10-5-6-13(23-2)14(7-10)24-3/h5-9H,4,18H2,1-3H3

InChI Key

GMGZKYZYQDXVEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC(=C(C=C3)OC)OC)N=C1)N

Origin of Product

United States

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